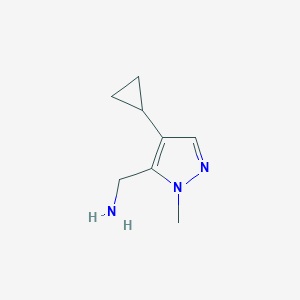
(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1779921-93-5 . It has a molecular weight of 151.21 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine” is 1S/C8H13N3/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine” is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties were not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Structural Characteristics
Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands demonstrate the influence of the N′-substitution group on forming monomeric four-coordinated and five-coordinated complexes. These complexes exhibit distinct geometries and potential for methyl methacrylate (MMA) polymerization, producing polymethylmethacrylate (PMMA) with high molecular weight and narrow polydispersity index, indicating applications in polymer science (Choi et al., 2015).
Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds were designed to stabilize parallel turn conformations, highlighting their utility in peptide sequence stabilization and potential drug design applications (Bucci et al., 2018).
Anticancer and Antimicrobial Applications
Synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines and their evaluation as anticancer and antimicrobial agents showcase the versatility of pyrazole derivatives in medicinal chemistry. These compounds exhibit promising activities against cancer cell lines and pathogenic strains, suggesting their potential as therapeutic agents (Katariya et al., 2021).
New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases were explored for their anticancer activity. Their characterization and biological evaluation against various cancerous and noncancerous cell lines reveal significant selective cytotoxic activities, providing a basis for future cancer therapy research (Mbugua et al., 2020).
Luminescence and Photophysics
Luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes exhibit variable emission energies correlating with Pt-Pt spacing. These findings suggest applications in material science and optoelectronics, where the manipulation of luminescent properties is crucial (Ma et al., 2005).
Safety and Hazards
Mécanisme D'action
Mode of Action
As with the target of action, more research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound affects multiple pathways, leading to a variety of downstream effects .
Propriétés
IUPAC Name |
(4-cyclopropyl-2-methylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKCXKUTCZAYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




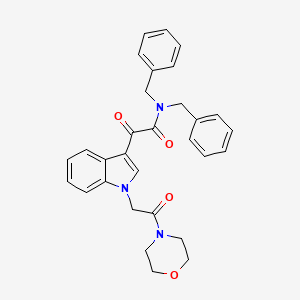
![4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2871370.png)
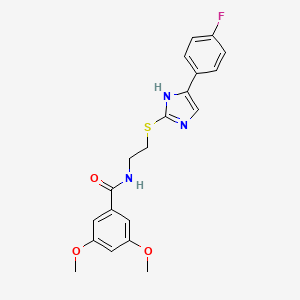
![8-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2871372.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2871373.png)
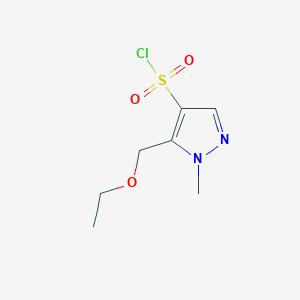
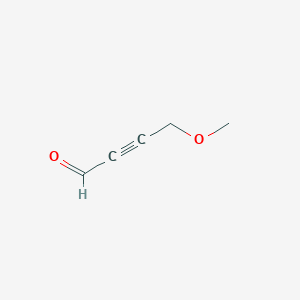
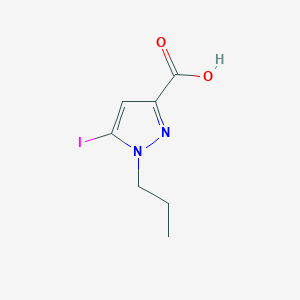
![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2871380.png)
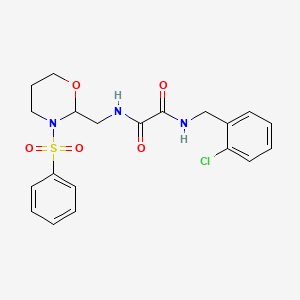
![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid](/img/structure/B2871387.png)